![molecular formula C7H8N2O2 B1312695 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylic acid CAS No. 796729-03-8](/img/structure/B1312695.png)

5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylic acid

Vue d'ensemble

Description

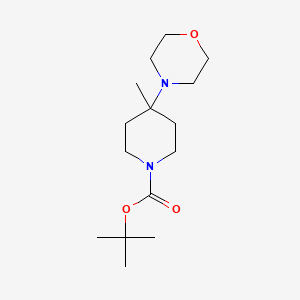

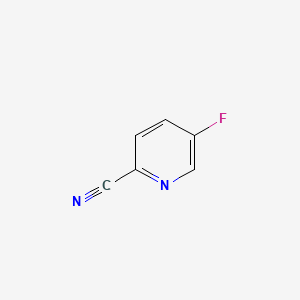

5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylic acid is a chemical compound with the CAS Number: 796729-03-8 . It has a molecular weight of 152.15 and its IUPAC name is 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylic acid .

Synthesis Analysis

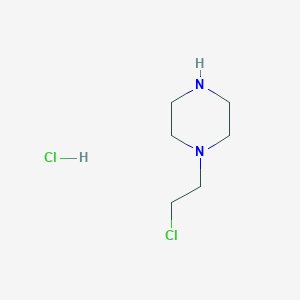

The synthesis of 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylic acid has been reported in several studies . For instance, a nonchromatographic, highly efficient method for the large-scale separation of the isomeric mixture of ethyl 5,6-dihydro-4H-pyrrolo pyrazole-2- and −3-carboxylates was developed based on their remarkably different stabilities towards alkaline hydrolysis .Molecular Structure Analysis

The InChI code for 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylic acid is 1S/C7H8N2O2/c10-7(11)6-4-5-2-1-3-9(5)8-6/h4H,1-3H2,(H,10,11) . The compound has a molecular weight of 152.15 g/mol .Chemical Reactions Analysis

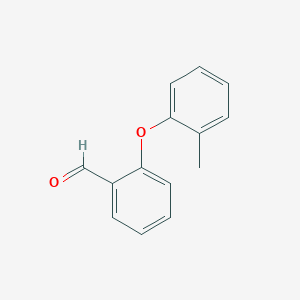

The compound has been used in various chemical reactions. For instance, it has been used in the synthesis of bicyclic heteroaryl carboxyaldehydes .Physical And Chemical Properties Analysis

The compound is a solid at ambient temperature . It has a molecular weight of 152.15 g/mol and its exact mass is 152.058577502 g/mol . It has a topological polar surface area of 55.1 Ų .Applications De Recherche Scientifique

Application in Organic Chemistry

Summary of the Application

“5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione”, a tricyclic analogue of isatin, has been used in the synthesis of spirocyclic heterocyclic rings .

Methods of Application

The reactivity of the ketone carbonyl group of the 2-keto-amide unit was utilized. An initial condensation of the reactive carbonyl group with an active methylene of the second component was followed by the addition of a nucleophilic third component and finally a cyclizing condensation to generate a spirocyclic heterocyclic ring .

Results or Outcomes

The research led to the construction of sundry spiro[3,30-oxindoles] via three-component combinations .

Application in Medicinal Chemistry

Summary of the Application

“5,6-Dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one” has been used in the development of potential dual inhibitors of blood coagulation factors Xa and XIa .

Methods of Application

Based on the principles of molecular design, a series of compounds that combine in their structure fragments of pyrrolo[3,2,1-ij]quinolin-2-one and thiazole, connected through a hydrazine linker, were synthesized .

Results or Outcomes

The research led to the synthesis and evaluation of novel potential dual inhibitors of coagulation factors Xa and XIa .

Application in Pharmaceutical Research

Summary of the Application

“5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole” has been used in the preparation of withasomnine molecules and pyrazole alkaloids for their application towards anti-inflammatory compounds and analgesics .

Methods of Application

The specific methods of application or experimental procedures were not detailed in the source .

Results or Outcomes

The outcomes of this research were not detailed in the source .

Application in Bioorganic & Medicinal Chemistry

Methods of Application

The research involved the synthesis of new 5,6-dihydro-4H-pyrrolo [1,2-b]pyrazole analogues and examination of their structure-activity relationship (SAR) in both enzyme and cell-based in vitro assays .

Results or Outcomes

The research revealed selectivity differences with respect to p38 MAP kinase (p38 MAPK) depending on the nature of the ‘warhead’ group on the dihydropyrrolopyrazole ring .

Application in Pyrrolopyrazine Derivatives

Summary of the Application

Compounds with the “5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole” scaffold have exhibited different biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .

Results or Outcomes

Application in Thiazole Derivatives

Summary of the Application

Thiazole derivatives, which can include “5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole”, have a wide spectrum of biological activities, such as antimicrobial, anti-inflammatory, anticancer, anti-HIV, antidiabetic, carbonic anhydrase inhibitory, antitubercular, anticoagulant, and many other activities .

Safety And Hazards

Propriétés

IUPAC Name |

5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O2/c10-7(11)6-4-5-2-1-3-9(5)8-6/h4H,1-3H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSOYACNIOQHFQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC(=NN2C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00463636 | |

| Record name | 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00463636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylic acid | |

CAS RN |

796729-03-8 | |

| Record name | 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00463636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4H,5H,6H-pyrrolo[1,2-b]pyrazole-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

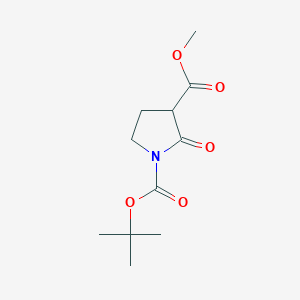

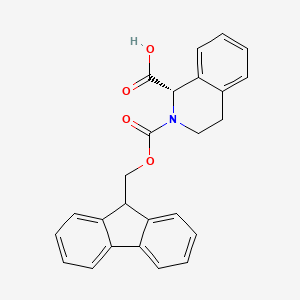

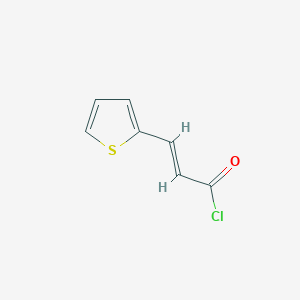

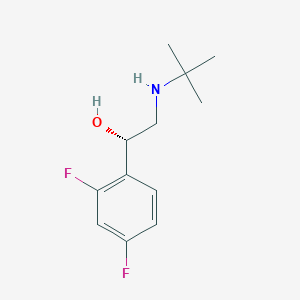

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[4-(Phenoxymethyl)phenyl]methanol](/img/structure/B1312647.png)